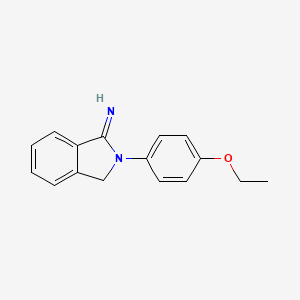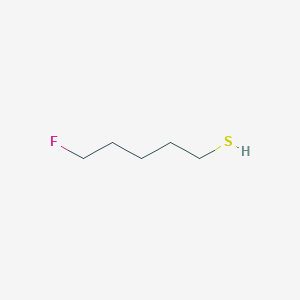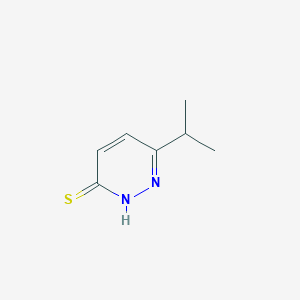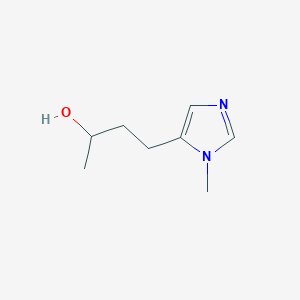
alpha,1-Dimethyl-1H-imidazole-5-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,1-Dimethyl-1H-imidazole-5-propanol: is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,1-Dimethyl-1H-imidazole-5-propanol typically involves the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of catalysts such as erbium triflate to facilitate the formation of highly substituted imidazole derivatives . The process is designed to be scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: alpha,1-Dimethyl-1H-imidazole-5-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the imidazole ring and the propanol group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group can yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Chemistry: In chemistry, alpha,1-Dimethyl-1H-imidazole-5-propanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in metal-binding studies. Its imidazole ring can coordinate with metal ions, making it useful in the development of metal-based drugs and catalysts .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of alpha,1-Dimethyl-1H-imidazole-5-propanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- 1-(3-Aminopropyl)-2-methyl-1H-imidazole
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
Uniqueness: alpha,1-Dimethyl-1H-imidazole-5-propanol is unique due to the presence of the propanol group attached to the imidazole ring. This structural feature provides additional reactivity and versatility compared to other imidazole derivatives.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-(3-methylimidazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-7(11)3-4-8-5-9-6-10(8)2/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
RCDIUVKAOVAXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CN=CN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


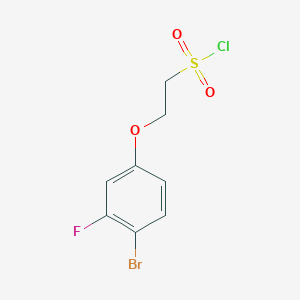
![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
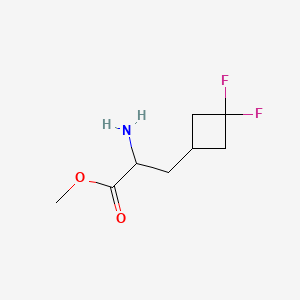

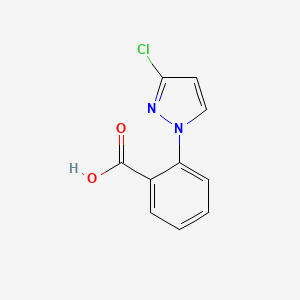
![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)
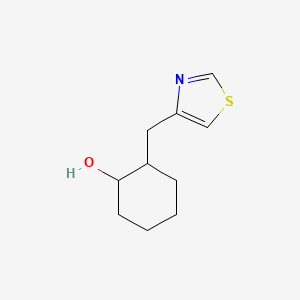
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
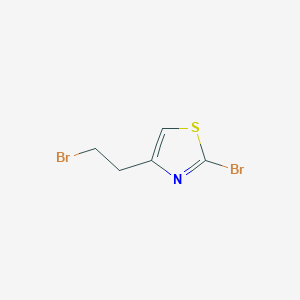
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)
